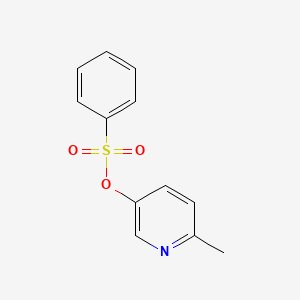

5-Benzenesulfonyloxy-2-methylpyridine

説明

5-Benzenesulfonyloxy-2-methylpyridine is a pyridine derivative characterized by a benzenesulfonyloxy group at the 5-position and a methyl group at the 2-position of the pyridine ring. Pyridine derivatives are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their structural versatility .

特性

分子式 |

C12H11NO3S |

|---|---|

分子量 |

249.29 g/mol |

IUPAC名 |

(6-methylpyridin-3-yl) benzenesulfonate |

InChI |

InChI=1S/C12H11NO3S/c1-10-7-8-11(9-13-10)16-17(14,15)12-5-3-2-4-6-12/h2-9H,1H3 |

InChIキー |

MBBOKDVSUQIHFA-UHFFFAOYSA-N |

正規SMILES |

CC1=NC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

Substituent Effects on Reactivity: The sulfonyloxy group in 5-Benzenesulfonyloxy-2-methylpyridine is a stronger leaving group compared to benzyloxy or methoxy substituents in analogs. This property makes it more reactive in nucleophilic substitution reactions .

Biological Activity :

- While direct data for 5-Benzenesulfonyloxy-2-methylpyridine are lacking, fused pyridine systems (e.g., pyrimido[4,5-d]pyrimidines) demonstrate antitumor and antiviral activities due to their structural mimicry of purine systems . The sulfonyloxy group may modulate interactions with biological targets, such as enzymes or receptors.

Synthetic Accessibility :

- Microwave-assisted synthesis (as described for structurally related pyridine derivatives) could optimize the yield of 5-Benzenesulfonyloxy-2-methylpyridine, given the thermal sensitivity of sulfonate esters .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-benzenesulfonyloxy-2-methylpyridine, and what methodological considerations are critical for optimizing yield?

- The synthesis often involves nucleophilic substitution or sulfonylation reactions. For example, benzenesulfonyl chloride can react with 2-methylpyridin-5-ol in the presence of a base like triethylamine. Polar aprotic solvents (e.g., DMF or DMSO) are preferred to stabilize intermediates . Reaction temperature (0–25°C) and stoichiometric control of the sulfonylating agent are critical to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typically required to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 5-benzenesulfonyloxy-2-methylpyridine?

- 1H/13C NMR : Key signals include the aromatic protons of the pyridine ring (δ 7.5–8.5 ppm) and the benzenesulfonyl group (δ 7.3–7.8 ppm). The methyl group on the pyridine ring appears as a singlet near δ 2.5 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ or [M+Na]+).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%). These methods align with protocols used for structurally analogous sulfonamide derivatives .

Advanced Research Questions

Q. How does the benzenesulfonyloxy group influence the reactivity of 2-methylpyridine in cross-coupling reactions, and what strategies mitigate undesired side reactions?

- The sulfonyloxy group acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, competing hydrolysis of the sulfonate ester under basic conditions can reduce efficiency. To address this:

- Use anhydrous solvents (e.g., THF) and degas reagents to prevent moisture ingress.

- Optimize catalyst systems (e.g., Pd(PPh₃)₄ with Cs₂CO₃) to enhance selectivity .

- Monitoring reaction progress via TLC or LC-MS is advised to identify intermediates and byproducts.

Q. What are the stability profiles of 5-benzenesulfonyloxy-2-methylpyridine under varying pH and temperature conditions, and how should storage protocols be designed?

- Limited stability data exist for this compound, but analogous sulfonates are prone to hydrolysis in aqueous acidic/basic conditions. Accelerated stability studies (40°C, 75% RH) suggest storage in anhydrous environments (argon atmosphere, desiccator) at −20°C .

- Pre-formulation studies should include forced degradation assays (e.g., exposure to UV light, oxidizers) to identify degradation pathways .

Q. How can researchers resolve contradictions in reported reactivity data for sulfonate-containing pyridines, such as conflicting yields in nucleophilic substitutions?

- Discrepancies often arise from trace moisture or impurities in reagents. Recommendations:

- Use freshly distilled solvents and high-purity starting materials.

- Validate reaction conditions via control experiments (e.g., omitting the catalyst or base).

- Employ kinetic studies (e.g., in situ IR spectroscopy) to track intermediate formation .

Q. What computational methods are effective for predicting the bioactivity or binding affinity of 5-benzenesulfonyloxy-2-methylpyridine derivatives?

- Density Functional Theory (DFT) calculations can model electronic properties (e.g., charge distribution on the sulfonyl group). Molecular docking (AutoDock Vina, Schrödinger Suite) with target proteins (e.g., kinases) helps prioritize derivatives for synthesis. QSAR models trained on sulfonamide datasets improve predictions .

Methodological Guidance

Q. How should researchers design toxicity assays for 5-benzenesulfonyloxy-2-methylpyridine given the lack of ecotoxicological data?

- Follow OECD guidelines for acute toxicity (e.g., Daphnia magna or zebrafish embryo assays). For in vitro cytotoxicity, use human cell lines (HEK293, HepG2) with MTT/WST-1 assays. Reference safety protocols from structurally related sulfonamides, which require handling in fume hoods with PPE .

Q. What strategies enable the regioselective functionalization of the pyridine ring in 5-benzenesulfonyloxy-2-methylpyridine?

- Direct functionalization (e.g., halogenation) is challenging due to the electron-withdrawing sulfonyl group. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。